molecular formula C13H16O2 B13000918 4-(2-Cyclobutylethoxy)benzaldehyde

4-(2-Cyclobutylethoxy)benzaldehyde

Cat. No.: B13000918
M. Wt: 204.26 g/mol
InChI Key: RIDFDNVCBBCNLE-UHFFFAOYSA-N
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Description

4-(2-Cyclobutylethoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of benzaldehyde, characterized by the presence of a cyclobutylethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclobutylethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-cyclobutylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclobutylethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Cyclobutylethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclobutylethoxy group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(2-cyclobutylethoxy)benzaldehyde

InChI

InChI=1S/C13H16O2/c14-10-12-4-6-13(7-5-12)15-9-8-11-2-1-3-11/h4-7,10-11H,1-3,8-9H2

InChI Key

RIDFDNVCBBCNLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCOC2=CC=C(C=C2)C=O

Origin of Product

United States

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